

The Elusive Crystal Structure of Cyclooctene Oxide: A Technical Guide

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Compound of Interest

Compound Name: Cyclooctene oxide

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Introduction

Cyclooctene oxide, a saturated heterocyclic compound with the chemical formula $C_8H_{14}O$, is a molecule of significant interest in organic synthesis and materials science. It exists as two stereoisomers: **cis-cyclooctene oxide** and **trans-cyclooctene oxide**. The eight-membered ring's inherent flexibility allows for a variety of conformations, which profoundly influence the molecule's reactivity and physical properties. Despite its importance, a definitive, publicly available single-crystal X-ray diffraction study determining the precise solid-state structure of either isomer of **cyclooctene oxide** has yet to be reported.

This technical guide provides a comprehensive overview of the structural aspects of **cyclooctene oxide**, drawing upon computational studies and experimental data from closely related compounds. It is intended to serve as a valuable resource for researchers by consolidating the current understanding of its conformational landscape and by providing detailed, generalized protocols for its potential crystallographic analysis.

Physicochemical and General Data

A summary of the key physicochemical properties of **cyclooctene oxide** is presented below. This data is essential for handling, storage, and for designing experimental procedures such as crystallization.

Property	Value
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol
CAS Number	286-62-4
Appearance	White to almost white crystalline powder
Melting Point	53-56 °C
Boiling Point	55 °C at 5 mmHg
Synonyms	9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane

Conformational Analysis: Insights from Computational Studies

Due to the lack of experimental crystal structures, computational chemistry provides the most detailed insights into the three-dimensional shapes of **cyclooctene oxide** isomers. The flexible eight-membered ring can adopt several low-energy conformations.

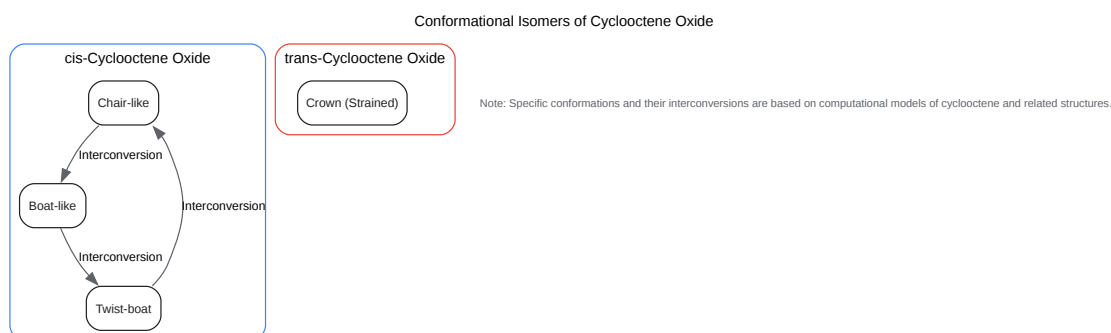
cis-Cyclooctene Oxide:

Computational studies on the parent molecule, cis-cyclooctene, have identified several stable conformations, often described with chair, boat, and twist-boat variations.^{[1][2]} The introduction of the epoxide ring is expected to influence the relative energies of these conformations. The most stable conformers of cis-**cyclooctene oxide** are predicted to be chiral and can interconvert through relatively low energy barriers. A dynamic equilibrium between these forms is expected in solution.

trans-Cyclooctene Oxide:

The trans isomer is significantly more strained than the cis isomer.^[3] This strain arises from the geometry of the trans double bond within the medium-sized ring. Computational studies suggest that trans-cyclooctene adopts a "crown" conformation as its most stable form.^[3] The epoxide derivative is expected to have a similarly strained ring system, leading to enhanced

reactivity compared to its cis counterpart. This high reactivity is a key feature exploited in bioorthogonal chemistry with related trans-cyclooctene derivatives.[3][4]



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Predicted conformational landscape of **cyclooctene oxide** isomers.

Representative Crystal Structure: cis-Cyclo-octane-1,5-diol

In the absence of a crystal structure for **cyclooctene oxide**, we present the crystallographic data for cis-cyclo-octane-1,5-diol, a closely related eight-membered ring compound. This data provides a valuable reference for the expected bond lengths, angles, and crystal packing of a substituted cyclooctane ring system. It is crucial to note that the electronic and steric effects of the hydroxyl groups will differ from those of the epoxide ring.

The single-crystal X-ray analysis of cis-cyclo-octane-1,5-diol reveals that the eight-membered ring adopts a boat-chair conformation in the solid state.

Crystallographic Data for cis-Cyclo-octane-1,5-diol

Parameter	Value
Formula	C ₈ H ₁₆ O ₂
Crystal System	Monoclinic
Space Group	Cc
a (Å)	9.119(4)
b (Å)	11.717(5)
c (Å)	8.118(4)
α (°)	90
β (°)	108.35(5)
γ (°)	90
Volume (Å ³)	823.9
Z	4

Experimental Protocols

The following sections provide detailed, generalized methodologies for the crystallization and single-crystal X-ray diffraction analysis of a low-melting organic solid like **cyclooctene oxide**.

Crystallization of a Low-Melting Organic Compound

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.

Materials and Equipment:

- High-purity **cyclooctene oxide** (>99%)

- A selection of volatile organic solvents (e.g., hexane, pentane, diethyl ether, acetone)
- Small glass vials or test tubes
- Heating apparatus (hot plate or water bath)
- Controlled cooling environment (refrigerator, freezer, or Dewar with a cooling bath)
- Microscope for crystal inspection

Procedure:

- Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold.^[5]
 - Place a few milligrams of **cyclooctene oxide** into a small test tube.
 - Add a few drops of a solvent at room temperature. If the compound dissolves immediately, the solvent is likely too good and should be set aside for a potential two-solvent system.
 - If the compound is insoluble at room temperature, gently warm the mixture. If it dissolves upon heating, it is a potential candidate solvent.
 - Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
- Crystallization by Slow Evaporation:
 - Dissolve the compound in a minimal amount of a volatile solvent in which it is readily soluble.
 - Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.
 - Place the vial in a vibration-free location and allow the solvent to evaporate over several days.
- Crystallization by Slow Cooling (for a suitable single solvent):

- In a clean vial, dissolve the **cyclooctene oxide** in a minimal amount of the chosen solvent at an elevated temperature (below the solvent's boiling point).
- Ensure all the solid has dissolved to create a saturated solution.
- Allow the vial to cool slowly to room temperature. To promote slow cooling, the vial can be placed in an insulated container (e.g., a beaker packed with glass wool).
- Once at room temperature, transfer the vial to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield.
- Vapor Diffusion:
 - Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
 - Place this vial inside a larger, sealed jar that contains a small amount of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
 - Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
- Crystal Harvesting:
 - Once suitable crystals have formed, carefully remove a single crystal using a spatula or a mounted loop.
 - Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.
 - Mount the crystal on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional atomic arrangement of the crystal.

Equipment:

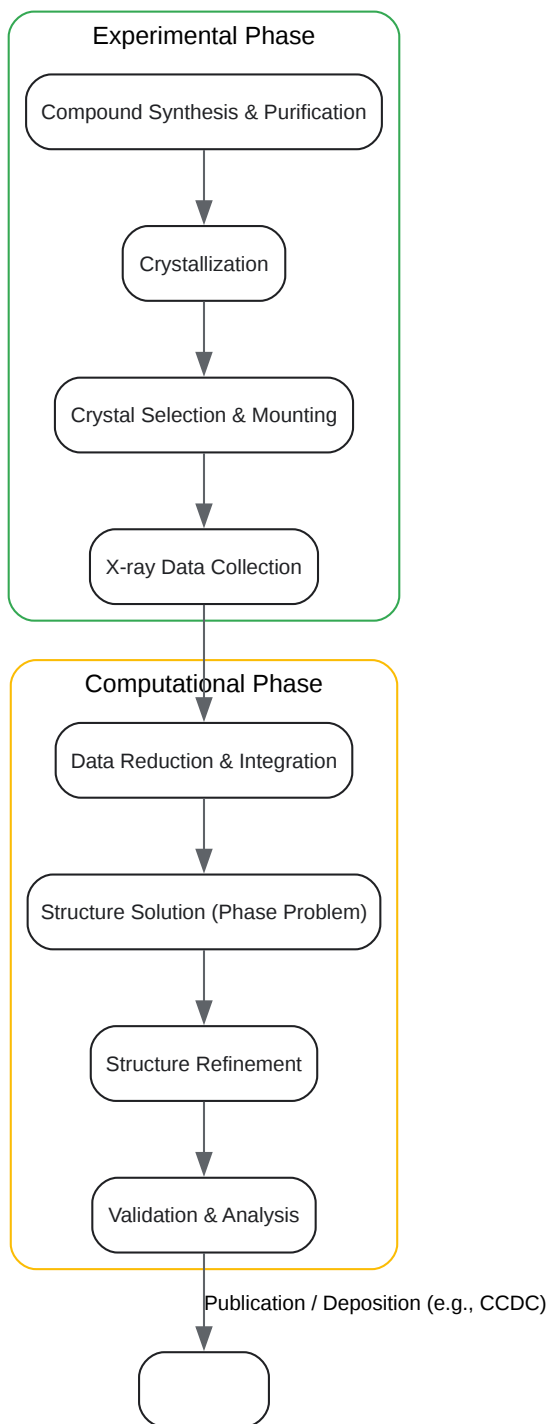
- Single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu K α), a goniometer, and a detector (e.g., CCD or CMOS).
- Low-temperature device (e.g., a cryostream) to maintain the crystal at a low temperature (typically 100 K) during data collection.
- Computer with software for data collection, integration, and structure solution/refinement (e.g., SHELX, Olex2).

Procedure:

- Crystal Mounting and Centering:
 - The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.
 - The crystal is centered in the X-ray beam using a microscope and automated centering routines.
- Unit Cell Determination:
 - A few initial diffraction images (frames) are collected as the crystal is rotated.
 - The positions of the Bragg reflections on these frames are used by the software to determine the unit cell parameters (a, b, c, α , β , γ) and the Bravais lattice.^[6]
- Data Collection:
 - A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.^[7]
 - The intensity of each reflection is recorded. The duration of the data collection depends on the crystal quality, size, and the diffractometer used.
- Data Reduction and Integration:
 - The raw diffraction images are processed to integrate the intensities of all the measured reflections.

- Corrections are applied for factors such as background scattering, absorption, and Lorentz-polarization effects.
- Structure Solution:
 - The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[\[6\]](#)
 - From this map, an initial model of the molecular structure is built by identifying atomic positions.
- Structure Refinement:
 - The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[\[6\]](#)
 - This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
 - The quality of the final refined structure is assessed using metrics such as the R-factor.

Workflow for Crystal Structure Determination

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